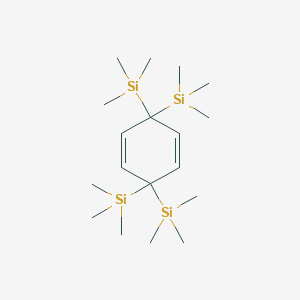
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is commonly used in the field of organic chemistry as a reagent and a precursor for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a reducing agent in some reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-). However, it is known to be a stable compound that does not react with biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a wide range of organic reactions. However, it has some limitations as well. It is a highly reactive compound that requires careful handling. It is also an expensive reagent, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in scientific research. One potential direction is the use of this compound in the synthesis of novel organic compounds with unique properties. It can also be used in the synthesis of functionalized polymers and dendrimers for various applications. Another potential direction is the investigation of the mechanism of action of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in organic reactions. This can provide insights into the reactivity of this compound and its potential applications in organic synthesis.
Conclusion:
In conclusion, Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is a versatile reagent that has several applications in scientific research. It is a stable compound that can be easily synthesized and purified. It has been extensively used in the synthesis of various organic compounds and functionalized polymers. However, there is limited information available on its mechanism of action and biochemical and physiological effects. Further research is needed to explore the potential applications of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in organic synthesis and other fields.
Méthodes De Synthèse
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) can be synthesized by the reaction of 1,4-cyclohexadiene with trimethylsilyl chloride in the presence of a catalyst such as zinc chloride. The reaction takes place under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) has been extensively used in scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds such as cyclohexadienes, cyclohexenes, and cyclohexenones. It has also been used in the synthesis of functionalized polymers and dendrimers.
Propriétés
Numéro CAS |
17156-62-6 |
|---|---|
Nom du produit |
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl- |
Formule moléculaire |
C18H40Si4 |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane |
InChI |
InChI=1S/C18H40Si4/c1-19(2,3)17(20(4,5)6)13-15-18(16-14-17,21(7,8)9)22(10,11)12/h13-16H,1-12H3 |
Clé InChI |
RYNNJIPCLJLXMV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Autres numéros CAS |
17156-62-6 |
Synonymes |
Silane,2,5-cyclohexadiene-1,4-diyltetrakis[trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



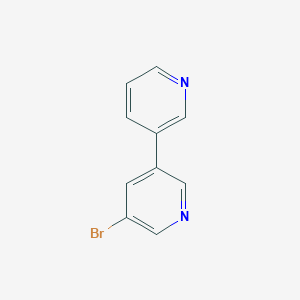
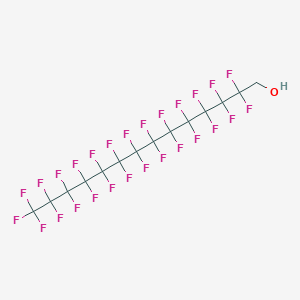
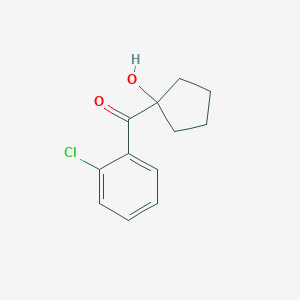
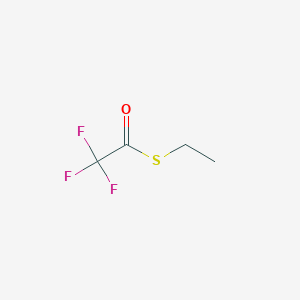
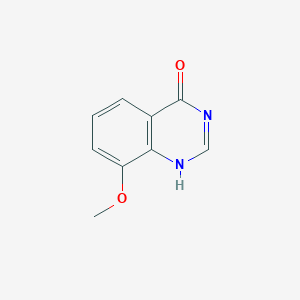
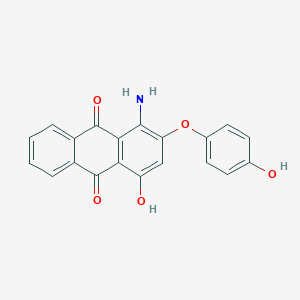
![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
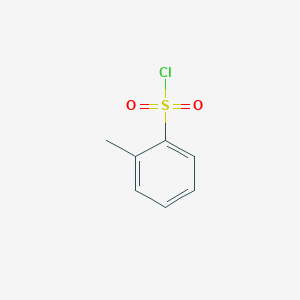
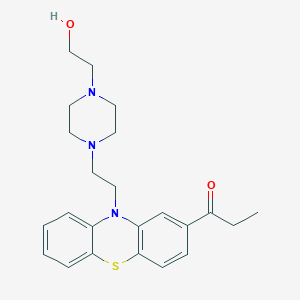
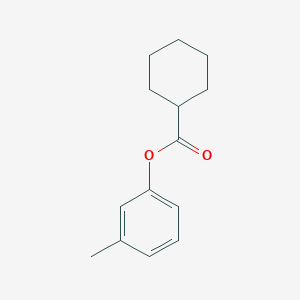
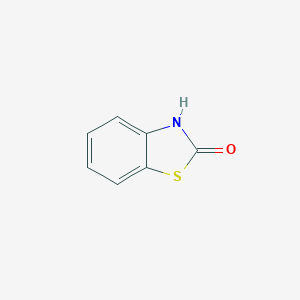
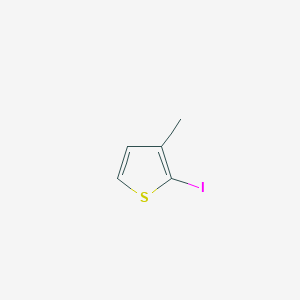
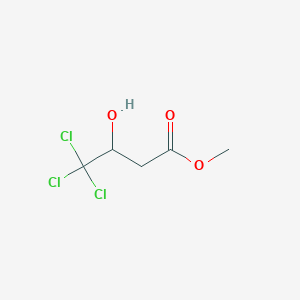
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)